molecular formula C15H20N2O2 B1524365 Ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate CAS No. 911010-88-3

Ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate

Cat. No.: B1524365
CAS No.: 911010-88-3
M. Wt: 260.33 g/mol
InChI Key: LXFAPROJUMIFNK-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate is a complex organic compound that belongs to the class of tetrahydropyridines. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a benzyl group attached to a tetrahydropyridine ring. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 1,5-diketones and ammonia or primary amines under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.

    Esterification: The carboxylate group is introduced through esterification, typically using ethanol and an acid catalyst.

    Amination: The amino group is introduced through a reductive amination process, often using ammonia or an amine and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate can be compared with other tetrahydropyridine derivatives:

    Ethyl 5-amino-1-phenyl-1,2,3,6-tetrahydropyridine-4-carboxylate: Similar structure but with a phenyl group instead of a benzyl group, leading to different biological activities.

    Mthis compound: Similar structure but with a methyl ester group, affecting its chemical reactivity and solubility.

    5-Amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid: Lacks the ester group, which can influence its biological activity and pharmacokinetics.

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

ethyl 5-amino-1-benzyl-3,6-dihydro-2H-pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-2-19-15(18)13-8-9-17(11-14(13)16)10-12-6-4-3-5-7-12/h3-7H,2,8-11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFAPROJUMIFNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CN(CC1)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679955
Record name Ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911010-88-3
Record name Ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (25 g, 83.96 mM) and ammonium acetate (32.36 g, 419.79 mM) in MeOH (250 mL) were agitated overnight. The mixture was concentrated, the crude product was dissolved in methylene chloride and washed sequentially with aqueous saturated potassium carbonate solution and water. The organic was dried and reduced in vacuo to yield the title compound (24.0 g, 110%, higher yield possibly due to accluded solvents) as an oil which solidified on standing.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
32.36 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate

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